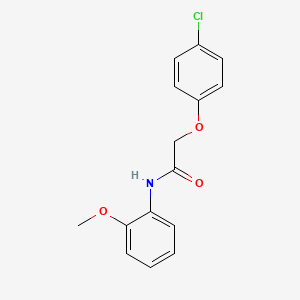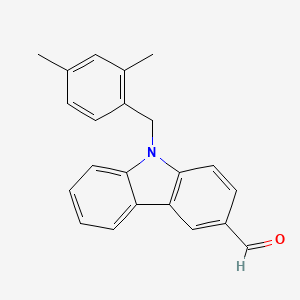![molecular formula C23H22N2O2S B11563559 1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene](/img/structure/B11563559.png)
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, amide, and thioester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the thioester intermediate: This involves the reaction of 2-toluidine with carbon disulfide and a suitable base to form the corresponding thioamide.
Coupling reaction: The thioamide intermediate is then reacted with 3-hydroxybenzoyl chloride in the presence of a base to form the thioester.
Final coupling: The thioester is then coupled with 1,2-dimethyl-4-aminobenzene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylbenzene: A simpler benzene derivative with only methyl groups.
4-Aminobenzoyl chloride: A compound with a similar amide group but lacking the thioester functionality.
2-Toluidine: A precursor in the synthesis of the target compound.
Uniqueness
1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H22N2O2S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
O-[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C23H22N2O2S/c1-15-11-12-19(13-17(15)3)24-22(26)18-8-6-9-20(14-18)27-23(28)25-21-10-5-4-7-16(21)2/h4-14H,1-3H3,(H,24,26)(H,25,28) |
Clave InChI |
VENPYDWVNMXIHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}naphthalene-1-carboxamide](/img/structure/B11563479.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11563482.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563493.png)

![3-bromo-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11563509.png)
![4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11563512.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563517.png)

![4-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11563521.png)

![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11563523.png)
